molecular formula C6H3BrCl2 B150605 2-Bromo-1,4-dichlorobenzene CAS No. 1435-50-3

2-Bromo-1,4-dichlorobenzene

Cat. No.: B150605
CAS No.: 1435-50-3
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂. It is a derivative of benzene, where two chlorine atoms and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and stability .

Mechanism of Action

Target of Action

2-Bromo-1,4-dichlorobenzene, also known as 1-Bromo-2,5-dichlorobenzene , is an organic compound that primarily targets the benzene ring in its mechanism of action . The benzene ring is a crucial component of many biological molecules, including proteins and DNA, and plays a significant role in their structure and function.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives . The compound’s electrophilic aromatic substitution can lead to the formation of various benzene derivatives, which can then participate in further biochemical reactions.

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic and may accumulate in fatty tissues if consumed .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways and targets it interacts with. For instance, it has been used as a reactant in the synthesis of C-13 and C-14-labeled versions of the investigational proteasome inhibitor MLN9708 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water is low, suggesting that it may be more stable and effective in non-aqueous environments . Additionally, the compound’s reactivity may be influenced by temperature, pH, and the presence of other chemical species in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-dichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,4-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,4-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Bromo-1,4-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of bromine at the 2-position and chlorine at the 1 and 4 positions makes it more reactive in certain coupling reactions compared to 1-Bromo-2,5-dichlorobenzene .

Properties

IUPAC Name

2-bromo-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXVQBCRONSPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075185
Record name Benzene, 2-bromo-1,4-dichloro-
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Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-50-3, 68583-99-3
Record name 2-Bromo-1,4-dichlorobenzene
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Record name 2-Bromo-1,4-dichlorobenzene
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Record name Benzene, brominated chlorinated
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Record name Benzene, 2-bromo-1,4-dichloro-
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Record name Benzene, brominated chlorinated
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Record name 2-bromo-1,4-dichlorobenzene
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Synthesis routes and methods

Procedure details

The o-, m- or p-dichlorobenzenes or mixture thereof which is used as intermediates for syntheses of various organic compounds is brominated at 0° to 100° C. in the presence of aluminum chloride, ferric chloride or iron powder. The bromobenzene is chlorinated in the same condition. The dichlorobenzene is reacted with the dibromodichlorobenzene in the presence of an aluminum halide for 1 to 5 hours. In these methods, 1-bromo-2,4-dichlorobenzene, 1-bromo-2,5-dichlorobenzene, and 1-bromo-3,4-dichlorobenzene etc. can be obtained in high yield.
[Compound]
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p-dichlorobenzenes
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ferric chloride
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aluminum halide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2-Bromo-1,4-dichlorobenzene in the synthesis of CI-937 and CI-942?

A1: this compound serves as a crucial starting material in the synthesis of CI-937 and CI-942 []. Its structure allows for sequential reactions, ultimately leading to the formation of the complex anthrapyrazole ring system found in these potential anticancer agents. The researchers specifically utilized this compound to introduce radiolabeled carbon-14 into the final compounds. This labeling is essential for tracking the drugs' distribution and metabolism within biological systems, aiding in preclinical and potentially clinical development.

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